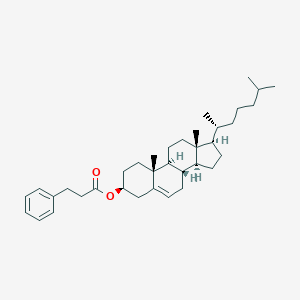

Cholest-5-ene-3-beta-yl dihydrocinnamate

描述

属性

CAS 编号 |

14914-99-9 |

|---|---|

分子式 |

C36H54O2 |

分子量 |

518.8 g/mol |

IUPAC 名称 |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI 键 |

KPNKAGLPVPTLGB-WPAWQYJCSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

其他CAS编号 |

14914-99-9 |

产品来源 |

United States |

Cholest-5-ene-3-beta-yl dihydrocinnamate chemical structure and molecular weight

Causality of Structure-Function Relationship: The molecular architecture of this compound strictly dictates its macroscopic physical properties. The bulky, hydrophobic cholestane moiety provides rigid, planar integration into lipid bilayers and liquid crystalline matrices. Conversely, the dihydrocinnamate tail introduces an aromatic ring separated from the ester linkage by a two-carbon (ethyl) spacer. This flexible aromatic extension allows for π

πQuantitative Physicochemical Data: Table 1 summarizes the core molecular and thermodynamic properties of the compound [1, 3].

| Property | Specification |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |

| Chemical Formula | C36H54O2 |

| Molecular Weight | 518.81 g/mol |

| Monoisotopic Mass | 518.412 Da |

| Melting Point | 111 °C |

| Density | 1.02 g/cm³ |

| LogP (Octanol/Water) | 9.57 |

| Topological Polar Surface Area | 26.3 Ų |

Synthetic Methodologies: Solvent-Free Enzymatic Transesterification

While traditional chemical esterification utilizes harsh acid catalysts (e.g., p-toluenesulfonic acid) or coupling reagents (DCC/DMAP) that generate toxic byproducts and require extensive downstream purification, modern biocatalysis offers a highly specific, green alternative. The following protocol leverages immobilized lipases for the solvent-free transesterification of cholesterol, ensuring high structural fidelity [2].

Experimental Protocol: Lipase-Catalyzed Synthesis in Vacuo This self-validating workflow utilizes Rhizomucor miehei lipase (Lipozyme IM) to catalyze the reaction between cholesterol and ethyl dihydrocinnamate.

-

Substrate Preparation : In a dry, screw-capped reaction tube, combine 100 μmol of pure cholesterol with 1.0 mmol of ethyl dihydrocinnamate. Causality: A 1:10 molar excess of the acyl donor is critical. The bulky steric hindrance of both the sterol and the aromatic acyl donor severely limits the reaction rate. The excess drives the thermodynamic equilibrium forward [2].

-

Biocatalyst Addition : Add 100 mg of immobilized Lipozyme IM. Causality: Immobilization stabilizes the enzyme at high temperatures and allows for simple mechanical recovery (filtration) post-reaction, preventing emulsion formation and allowing for catalyst recycling.

-

Vacuum-Assisted Transesterification : Heat the reaction mixture to 80 °C under continuous magnetic stirring, applying a vacuum of 20–40 mbar. Causality: Operating in vacuo is the self-validating driver of this protocol. As the transesterification proceeds, ethanol is produced as a byproduct. The vacuum continuously evaporates the volatile ethanol, preventing the reverse hydrolysis reaction according to Le Chatelier's principle, and forcing the equilibrium toward the target ester [2].

-

Extended Incubation : Maintain the reaction for 96 hours. After 32 hours, add an additional 0.5 mmol of ethyl dihydrocinnamate to sustain the acyl donor concentration.

-

Termination & Purification : Cool the mixture to room temperature and dissolve in isohexane. Filter the immobilized enzyme through a sintered glass funnel. Purify the filtrate via silica gel column chromatography, eluting with an isohexane/diethyl ether gradient to isolate the purified cholest-5-ene-3-beta-yl dihydrocinnamate (expected yield: ~56%) [2].

Diagrammatic Workflow of Enzymatic Synthesis

The following diagram illustrates the thermodynamic flow and mass transfer of the biocatalytic process.

Enzymatic transesterification pathway of cholesteryl dihydrocinnamate in vacuo.

Analytical Validation Protocols

To ensure the scientific integrity and purity of the synthesized cholest-5-ene-3-beta-yl dihydrocinnamate, the following analytical suite must be employed:

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Validation of esterification is confirmed by the disappearance of the broad hydroxyl (-OH) stretch at ~3400 cm⁻¹ from the free cholesterol, and the appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) : The diagnostic shift of the sterol 3α-proton is critical for structural confirmation. In free cholesterol, this multiplet appears at ~3.5 ppm. Upon esterification with dihydrocinnamic acid, the electron-withdrawing ester oxygen shifts this proton downfield to ~4.6 ppm. Additionally, the aromatic protons of the dihydrocinnamate tail will integrate as a multiplet between 7.1 and 7.3 ppm.

-

High-Performance Liquid Chromatography (HPLC) : Utilizing a C18 reverse-phase column with a non-aqueous mobile phase (e.g., acetonitrile/isopropanol), the highly lipophilic ester (LogP 9.57) will elute significantly later than unreacted cholesterol, allowing for precise quantification of the reaction conversion and purity profiling.

References

-

PubChem . "Cholesterol Hydrocinnamate | C36H54O2 | CID 20055614". National Center for Biotechnology Information. Available at:[Link]

-

Weber, N., et al. (2001) . "Steryl and Stanyl Esters of Fatty Acids by Solvent-Free Esterification and Transesterification in Vacuo Using Lipases from Rhizomucor miehei, Candida antarctica, and Carica papaya". Journal of Agricultural and Food Chemistry, 49(11), 5210-5216. Available at:[Link]

-

Chemsrc . "Cholesterol hydrocinnamate | CAS#:14914-99-9". Chemsrc Chemical Database. Available at:[Link]

Thermodynamic Properties and Phase Behavior of Cholesteryl Dihydrocinnamate in Lipid Bilayers

Executive Summary

Cholesteryl esters (CEs) are highly hydrophobic macromolecules that govern cellular lipid storage, lipoprotein assembly, and atherogenesis. While the biophysics of aliphatic CEs (e.g., cholesteryl oleate) are well-documented, aromatic CEs such as cholesteryl dihydrocinnamate (CDC) present unique thermodynamic profiles. Driven by the steric bulk and potential π−π stacking of its phenylpropanoate tail, CDC exhibits distinct phase separation behaviors and solubility limits when partitioned into phospholipid bilayers. This technical guide provides a rigorous mechanistic analysis of CDC's thermodynamic behavior, detailing its conformational dynamics, phase segregation via Ostwald ripening, and the self-validating experimental protocols required for its biophysical characterization.

Structural Context and Synthesis

Cholesteryl dihydrocinnamate is a specialized steryl ester synthesized via the enzymatic transesterification of cholesterol with ethyl dihydrocinnamate, a reaction typically catalyzed by lipases such as Lipozyme IM in solvent-free systems[1]. Unlike standard aliphatic CEs, the dihydrocinnamate moiety introduces a rigid, aromatic terminal group to the sterol backbone.

When introduced into a liquid-disordered (Ld) or liquid-ordered (Lo) phospholipid bilayer, CDC faces a severe thermodynamic penalty for aqueous exposure. Its solubility limit within the host bilayer is exceptionally low. Beyond this critical concentration threshold, CDC undergoes spontaneous phase separation, forming neutral lipid lenses between the bilayer leaflets to minimize the free energy of the system.

The "Hairpin" Conformation and Interfacial Thermodynamics

At sub-saturation concentrations, CDC does not reside entirely within the hydrophobic core of the bilayer. Instead, it adopts a thermodynamically driven "hairpin" conformation[2].

Mechanistic Causality: The ester carbonyl group of CDC possesses a partial dipole that strongly seeks hydration at the lipid-water interface. To minimize the overall free energy ( ΔGsys ), the molecule folds at the ester linkage. The rigid tetracyclic cholesteryl ring and the aromatic dihydrocinnamate tail both extend downward, packing parallel to the hydrophobic acyl chains of the host phospholipids (e.g., DOPC or DPPC)[3].

As the lateral surface pressure ( π ) of the membrane increases, the available area per molecule decreases. This lateral compression physically squeezes CDC, forcing it out of the hairpin conformation. The inflection point in a pressure-area ( π−A ) isotherm marks the exact thermodynamic transition where CDC is expelled from the bilayer interface into a segregated, three-dimensional hydrophobic lens[2].

Thermodynamic states of CDC from a surface hairpin to a phase-separated droplet.

Phase Separation and Ostwald Ripening

Once the strict solubility limit of CDC in the bilayer is breached, the molecules nucleate into nanodroplets within the hydrophobic core. The evolution and growth of these droplets are governed by Ostwald ripening [2].

Mechanistic Causality: Ostwald ripening is a thermodynamically driven phenomenon where larger lipid droplets grow at the expense of smaller ones. This occurs to minimize the interfacial tension ( γ ) between the neutral CDC phase and the phospholipid acyl chains. The bulky phenyl ring of CDC disrupts the tight van der Waals packing of adjacent phospholipid tails, particularly in gel (So) or liquid-ordered (Lo) phases. This steric clash significantly increases the chemical potential ( μ ) of the dispersed CDC monomers, driving their rapid segregation into a distinct isotropic fluid phase to restore the thermodynamic stability of the host bilayer.

Experimental Protocols for Thermodynamic Profiling

To capture the precise thermodynamic metrics of CDC, experimental workflows must be designed as self-validating systems to prevent kinetic artifacts.

Protocol 1: Langmuir Monolayer Surface Pressure-Area ( π−A ) Isotherms

Purpose: To determine the molecular area and the critical expulsion pressure of CDC from a lipid interface.

-

Preparation: Dissolve host lipids (e.g., DOPC/DPPC) and CDC in a chloroform/methanol (2:1 v/v) mixture at varying molar ratios (0 to 10 mol% CDC).

-

Spreading: Deposit 10-20 μ L of the lipid mixture dropwise onto a pure aqueous subphase (Milli-Q water, pH 7.4) in a rigorously cleaned Teflon Langmuir trough.

-

Equilibration & Self-Validation: Allow 15 minutes for complete solvent evaporation. Validation step: Monitor the surface pressure to ensure it remains strictly at 0 mN/m before compression, confirming the absolute absence of surface-active contaminants.

-

Compression: Compress the barriers at a constant, slow rate (2-5 mm/min) while continuously recording π and Area ( A ).

-

Analysis: Identify the inflection point (collapse pressure) where CDC transitions from the interfacial hairpin conformation to a bulk 3D phase[2].

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To quantify the effect of CDC on the main phase transition temperature ( Tm ) and enthalpy ( ΔH ) of the host bilayer.

-

Vesicle Formation: Dry the lipid/CDC mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for >2 hours to remove all residual organic solvent.

-

Hydration: Hydrate the lipid film with a buffered aqueous solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature at least 10°C above the Tm of the host lipid. Vortex extensively to form multilamellar vesicles (MLVs).

-

Thermal Cycling: Load the sample into the DSC cell and run three consecutive heating and cooling cycles (e.g., 10°C to 60°C at 1°C/min).

-

Self-Validation: Discard the first thermal cycle. Use only the second and third cycles for data analysis. This ensures the system has reached true thermodynamic equilibrium and eliminates kinetic trapping artifacts introduced during the initial hydration phase.

Self-validating workflow for the thermodynamic characterization of CDC in bilayers.

Quantitative Data Summary

The thermodynamic parameters of CDC differ predictably from standard aliphatic CEs due to the structural rigidity of the dihydrocinnamate tail. The table below summarizes the comparative thermodynamic properties based on established biophysical models for cholesteryl esters[2][3].

| Thermodynamic Parameter | Cholesteryl Dihydrocinnamate (CDC) | Cholesteryl Oleate (CO) | Cholesteryl Arachidonate (CA) |

| Acyl Chain Structure | Saturated, aromatic (phenylpropanoate) | Monounsaturated (18:1) | Polyunsaturated (20:4) |

| Bilayer Solubility Limit | ~2-3 mol% | ~3-5 mol% | ~5-7 mol% |

| Conformation at Interface | Hairpin (Highly sterically hindered) | Hairpin | Hairpin |

| Effect on Host Tm | Moderate depression (steric disruption) | Mild depression | Significant depression |

| Droplet Nucleation Driver | Aromatic π−π stacking & phase exclusion | Aliphatic phase exclusion | Fluidity mismatch |

Conclusion

The thermodynamic behavior of cholesteryl dihydrocinnamate in lipid bilayers is dictated by a delicate biophysical balance: the interfacial hydration requirement of its ester bond versus the severe steric disruption caused by its aromatic tail. By utilizing self-validating methodologies like cyclic DSC and rigorously controlled Langmuir isotherms, researchers can accurately map the phase boundaries of CDC. Understanding these parameters is not only vital for basic membrane biophysics but also serves as a critical foundation for the rational design of lipid-based drug delivery vehicles and the modeling of atherosclerotic plaque progression.

References

-

Journal of Agricultural and Food Chemistry Vol. 49 No. 11 Source: ACS Publications Relevance: Details the enzymatic transesterification and synthesis of cholesteryl dihydrocinnamate using Lipozyme IM. URL:[Link][1]

-

Incorporation of Triacylglycerol and Cholesteryl Ester Droplets in Phase-Separated Giant Unilamellar Vesicles Source: Langmuir - ACS Publications (2025) Relevance: Establishes the thermodynamic models for Ostwald ripening and the hairpin conformation of cholesteryl esters in phospholipid bilayers. URL:[Link][2]

-

Structural Insights into High Density Lipoprotein: Old Models and New Facts Source: Frontiers in Pharmacology Relevance: Provides biophysical and thermodynamic context for cholesteryl ester core dynamics and lipid-protein interactions. URL:[Link][3]

Sources

Mechanism of lipid bilayer integration for Cholest-5-ene-3-beta-yl dihydrocinnamate

The Biophysics of Core Localization: Mechanism of Lipid Bilayer Integration for Cholest-5-ene-3-beta-yl Dihydrocinnamate

Executive Summary

In the field of membrane biophysics and lipid nanoparticle (LNP) engineering, the integration mechanics of highly hydrophobic steryl esters dictate the structural integrity of the resulting lipid matrices. Cholest-5-ene-3-beta-yl dihydrocinnamate (commonly known as cholesteryl dihydrocinnamate) presents a unique thermodynamic challenge. Unlike free sterols, this molecule lacks an interfacial anchor, fundamentally altering its partitioning behavior. This technical guide elucidates the core localization mechanism, concentration-dependent phase separation, and the experimental workflows required to validate its integration into phospholipid bilayers.

Thermodynamic Partitioning: The Absence of an Interfacial Anchor

The fundamental difference between unesterified cholesterol and Cholest-5-ene-3-beta-yl dihydrocinnamate lies in their amphipathicity. Free cholesterol features a polar 3- β -hydroxyl group that acts as an anchor at the lipid-water interface, allowing the rigid sterol ring to intercalate vertically alongside phospholipid acyl chains.

Esterification of this hydroxyl group with dihydrocinnamic acid completely abolishes the molecule's amphipathic nature[1]. Driven by the hydrophobic effect, Cholest-5-ene-3-beta-yl dihydrocinnamate is thermodynamically repelled from the aqueous interface. Instead, it partitions directly into the highly hydrophobic midplane (the inter-leaflet space) of the lipid bilayer[1]. Because it occupies the limited free volume between the terminal methyl groups of the opposing phospholipid leaflets, its absolute solubility within a standard phosphatidylcholine (PC) bilayer is exceedingly low—typically restricted to 2–3 mol%[2].

Concentration-Dependent Phase Behavior and Lipid Droplet Biogenesis

When the concentration of Cholest-5-ene-3-beta-yl dihydrocinnamate exceeds its bilayer solubility limit, the system minimizes free energy via spontaneous phase separation.

Rather than precipitating out of the membrane entirely, the excess cholesteryl ester molecules aggregate within the bilayer midplane to form an immiscible, oil-like "lens" or plaque[3]. This localized accumulation mechanically forces the two phospholipid leaflets apart. As the intra-membrane lens grows, it induces extreme membrane curvature. In biological systems (such as the endoplasmic reticulum), this physical mechanism drives the budding of a lipid droplet—a structure comprising a core of neutral cholesteryl esters surrounded by a single phospholipid monolayer[3][4].

Caption: Concentration-dependent phase behavior and lipid droplet biogenesis.

Structural Influence of the Dihydrocinnamate Moiety

Most biological cholesteryl esters (e.g., cholesteryl oleate) possess long, flexible aliphatic tails that can adopt isotropic or parallel orientations within the bilayer core. In contrast, the dihydrocinnamate moiety (a 3-phenylpropanoate group) introduces significant aromatic bulk.

This structural rigidity and the presence of a phenyl ring introduce potential π−π interactions with the double bonds of unsaturated phospholipids. From an application standpoint, this steric hindrance restricts the ester's ability to pack efficiently within the dynamic void spaces of the midplane, potentially lowering its absolute solubility threshold before phase separation occurs compared to purely aliphatic esters.

Table 1: Comparative Bilayer Solubility and Structural Parameters of Sterol Lipids

| Lipid Type | Bilayer Solubility Limit | Primary Localization | Orientation in Bilayer |

| Free Cholesterol | Up to 50–60 mol% | Intercalated with acyl chains | Vertical (OH at aqueous interface) |

| Cholesteryl Oleate | ~2–3 mol%[2] | Bilayer midplane / Core | Isotropic / Parallel to membrane surface |

| Cholesteryl Dihydrocinnamate | ~1–3 mol% (est.) | Bilayer midplane / Core | Isotropic (Steric bulk restricts packing) |

Experimental Workflows for Validating Bilayer Integration

To empirically validate the core localization and solubility limits of Cholest-5-ene-3-beta-yl dihydrocinnamate, we employ a self-validating 13 C-NMR workflow. The causality behind selecting NMR over standard fluorescence assays is rooted in the sensitivity of the 13 C chemical shift to its local dielectric environment: ester carbonyls solubilized within the structured bilayer midplane exhibit a distinct, quantifiable downfield shift compared to those trapped in a phase-separated, disordered oil lens[2].

Protocol: 13 C-NMR Determination of Bilayer Solubility

-

Isotopic Enrichment: Synthesize Cholest-5-ene-3-beta-yl dihydrocinnamate with a 13 C-labeled carbonyl carbon. This ensures a high signal-to-noise ratio without interference from native phospholipid carbonyl signals.

-

Vesicle Formulation: Co-dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and the labeled ester (titrated from 1 to 10 mol%) in chloroform. Dry under a nitrogen stream and lyophilize overnight to remove residual solvent.

-

Hydration and Extrusion: Hydrate the lipid film in a D 2 O-based buffer. Extrude the suspension 21 times through a 100 nm polycarbonate membrane to yield monodisperse large unilamellar vesicles (LUVs).

-

Self-Validation Step: Perform Dynamic Light Scattering (DLS) before and after NMR acquisition. If the polydispersity index (PDI) increases significantly, phase-separated ester crystals may have ruptured the vesicles, invalidating the solubility measurement.

-

-

NMR Acquisition & Quantification: Acquire 13 C-NMR spectra at 310 K. Integrate the peak area of the downfield bilayer-solubilized carbonyl relative to the bulk oil peak to determine the exact mol% integrated into the membrane[2].

Caption: 13C-NMR experimental workflow for validating bilayer solubility.

Protein-Mediated Extraction: The CETP Mechanism

Because Cholest-5-ene-3-beta-yl dihydrocinnamate is buried deep within the bilayer core or encapsulated within a lipid droplet, it cannot spontaneously desorb and exchange between membranes through the aqueous phase. Extraction and transport require specialized machinery, primarily the Cholesteryl Ester Transfer Protein (CETP)[5].

Atomistic molecular dynamics simulations and structural crystallography reveal a highly coordinated extraction mechanism. CETP binds to the surface of the lipid particle via specific charged and tryptophan residues, inducing the formation of a localized hydrophobic patch on the membrane surface[6]. This interaction triggers a critical conformational shift in Helix X of the CETP structure, which acts as a molecular "lid." The opening of Helix X exposes a continuous hydrophobic tunnel that penetrates the phospholipid interface, allowing the deeply buried cholesteryl ester to diffuse out of the midplane and into the protein core for systemic transport[5][6].

References[5] Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC. nih.gov.Verify Source[6] Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations - PLOS. plos.org.Verify Source[1] Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer - PMC. nih.gov. Verify Source[2] The effect of free cholesterol on the solubilization of cholesteryl oleate in phosphatidylcholine bilayers: A 13C-NMR study - PubMed. nih.gov. Verify Source[4] Phospholipids Diffusion on the Surface of Model Lipid Droplets. biorxiv.org. Verify Source[3] Caveolin, Cholesterol, and Lipid Droplets?. rupress.org. Verify Source

Sources

- 1. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of free cholesterol on the solubilization of cholesteryl oleate in phosphatidylcholine bilayers: A 13C-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Phospholipids Diffusion on the Surface of Model Lipid Droplets | bioRxiv [biorxiv.org]

- 5. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]

Application Note & Protocol for the Incorporation of Cholest-5-ene-3-beta-yl Dihydrocinnamate into Liposomes

Abstract

This comprehensive guide details a robust protocol for the incorporation of the hydrophobic molecule, Cholest-5-ene-3-beta-yl dihydrocinnamate, into liposomal nanocarriers. This document provides an in-depth methodology, from the initial preparation of the lipid film to the final characterization of the formulated liposomes. The protocol is designed for researchers, scientists, and drug development professionals seeking to encapsulate cholesterol derivatives for various applications, including drug delivery and biomedical research. The causality behind experimental choices is elucidated to provide a deeper understanding of the formulation process.

Introduction: The Rationale for Liposomal Delivery of Cholesteryl Esters

Cholest-5-ene-3-beta-yl dihydrocinnamate, a cholesterol ester, is a highly lipophilic molecule with poor aqueous solubility. This inherent hydrophobicity presents a significant challenge for its direct application in biological systems. Liposomes, which are microscopic vesicles composed of a lipid bilayer, offer an elegant solution to this problem. By encapsulating hydrophobic compounds within their lipid membrane, liposomes can enhance their solubility, stability, and bioavailability.

The incorporation of cholesterol and its esters into the liposomal bilayer is known to modulate the physicochemical properties of the membrane. Specifically, it can increase the packing density of phospholipids, reduce membrane permeability, and enhance the overall stability of the liposomes in biological fluids.[1][2] This makes liposomal formulation an attractive strategy for the delivery of Cholest-5-ene-3-beta-yl dihydrocinnamate.

This application note provides a step-by-step protocol for the preparation of liposomes containing Cholest-5-ene-3-beta-yl dihydrocinnamate using the well-established thin-film hydration method followed by extrusion.[3][4] Furthermore, it outlines the essential characterization techniques to ensure the quality and reproducibility of the final formulation.

Materials and Reagents

Lipids and Active Molecule

-

Phospholipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol Derivative: Cholest-5-ene-3-beta-yl dihydrocinnamate

-

Stabilizing Agent (Optional): Cholesterol

Solvents

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

Aqueous Phase

-

Phosphate-Buffered Saline (PBS), pH 7.4

Analytical Reagents

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

Equipment

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Glass round-bottom flasks

-

Syringes and needles

-

Vortex mixer

-

Analytical balance

Experimental Protocols

Liposome Preparation: Thin-Film Hydration and Extrusion

This protocol is based on the widely used thin-film hydration technique, which is effective for the encapsulation of hydrophobic molecules.[3][4]

Step 1: Lipid and Drug Solubilization

-

Accurately weigh the desired amounts of DPPC and Cholest-5-ene-3-beta-yl dihydrocinnamate. A common starting molar ratio for phospholipid to cholesterol derivative is 7:3, which has been shown to provide good stability.[1][5]

-

Dissolve the lipids in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.[6] Ensure complete dissolution by gentle swirling or vortexing.

Step 2: Formation of the Thin Lipid Film

-

Attach the round-bottom flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DPPC, this is 41 °C).

-

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3]

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

Step 3: Hydration of the Lipid Film

-

Pre-heat the aqueous phase (PBS, pH 7.4) to a temperature above the lipid phase transition temperature.

-

Add the pre-heated aqueous phase to the round-bottom flask containing the dry lipid film.

-

Hydrate the lipid film by gentle rotation of the flask. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[3]

Step 4: Liposome Sizing by Extrusion

-

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.[7]

-

Load the liposome suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a specific pore size (e.g., 100 nm) assembled in an extruder.

-

Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a narrow and uniform size distribution.

Diagram of the Liposome Preparation Workflow

Caption: Workflow for liposome preparation.

Liposome Characterization

4.2.1. Particle Size and Zeta Potential Analysis

The size and surface charge of the liposomes are critical parameters that influence their in vivo behavior.[8]

-

Dilute the liposome suspension with the hydration buffer (PBS).

-

Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to determine the surface charge of the liposomes.

| Parameter | Typical Value Range | Significance |

| Particle Size (nm) | 80 - 200 | Affects circulation time and tissue accumulation |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and homogenous size distribution |

| Zeta Potential (mV) | -10 to +10 | Influences stability and interaction with cells |

4.2.2. Encapsulation Efficiency Determination

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Step 1: Separation of Free Drug from Liposomes

-

Separate the unencapsulated Cholest-5-ene-3-beta-yl dihydrocinnamate from the liposome suspension. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.

Step 2: Quantification by HPLC

-

Disrupt the liposomes containing the encapsulated drug using a suitable solvent (e.g., methanol or isopropanol) to release the entrapped molecule.

-

Quantify the amount of Cholest-5-ene-3-beta-yl dihydrocinnamate in both the encapsulated and unencapsulated fractions using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile:isopropanol and UV detection at approximately 205-210 nm is a suitable starting point.[9][10]

-

Prepare a standard curve of Cholest-5-ene-3-beta-yl dihydrocinnamate to accurately determine its concentration.

Step 3: Calculation of Encapsulation Efficiency

The EE% is calculated using the following formula:

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Diagram of Encapsulation Efficiency Determination

Caption: Workflow for determining encapsulation efficiency.

Stability Assessment

The stability of the liposomal formulation is crucial for its shelf-life and therapeutic efficacy.[11]

-

Store the liposome suspension at different temperatures (e.g., 4°C and 25°C).

-

At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for:

-

Particle Size and PDI: To monitor for aggregation or fusion.

-

Zeta Potential: To assess changes in surface charge.

-

Drug Leakage: Quantify the amount of drug that has leaked out of the liposomes over time.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Encapsulation Efficiency | Poor solubility of the drug in the lipid bilayer | Optimize the lipid composition; consider adding a small amount of a co-solvent during hydration. |

| Large and Polydisperse Liposomes | Incomplete hydration or inefficient extrusion | Ensure the hydration temperature is above the lipid Tc; increase the number of extrusion cycles. |

| Liposome Aggregation over Time | Low surface charge | Modify the lipid composition to include a charged lipid; optimize the pH and ionic strength of the buffer. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the successful incorporation of Cholest-5-ene-3-beta-yl dihydrocinnamate into liposomes. By following the described methods for preparation, characterization, and stability assessment, researchers can develop high-quality, reproducible liposomal formulations for a variety of scientific applications. The provided insights into the rationale behind each step empower the user to adapt and optimize the protocol for their specific needs.

References

-

Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (URL: [Link])

-

Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. (URL: [Link])

-

Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Protocols. (URL: [Link])

-

Comparative Effects of Cholesterol and β-Sitosterol on the Liposome Membrane Characteristics. ResearchGate. (URL: [Link])

-

Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population. PubMed. (URL: [Link])

-

Solubility of cholesterol & cholesteryl benzoate in some polar & nonpolar organic solvents. Indian Journal of Biochemistry & Biophysics. (URL: [Link])

- Protocol for Liposome Preparation Through Thin-film Hydr

-

HPLC Method for Cholesterol Analysis. Scribd. (URL: [Link])

-

Absorbance spectrum of cholesterol in methanol obtained by UV-VIS spectrophotometer. ResearchGate. (URL: [Link])

-

α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery. MDPI. (URL: [Link])

-

Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. NSF PAR. (URL: [Link])

-

Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic. PMC. (URL: [Link])

-

A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. (URL: [Link])

-

Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. (URL: [Link])

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]

- 4. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytosterol Oleate Ester Replacing Cholesterol to Enhance Lutein Liposome Stability: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging Cholest-5-ene-3-beta-yl Dihydrocinnamate for Advanced Lipid Nanoparticle Formulations

Abstract

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, a status solidified by their success in mRNA vaccines and ongoing clinical trials for various therapeutics.[1][2][3] The efficacy of an LNP formulation is a synergistic interplay of its components, typically an ionizable lipid, a phospholipid, a PEGylated lipid, and a structural "helper" lipid, which is most commonly cholesterol.[3][4] Cholesterol is integral to LNP performance, modulating membrane fluidity, stability, and facilitating the crucial step of endosomal escape.[3][4][5] This document provides an in-depth guide on the application of a novel cholesterol derivative, Cholest-5-ene-3-beta-yl dihydrocinnamate (CDHC) , as a strategic replacement for cholesterol to potentially enhance LNP stability and delivery efficiency. We will explore the scientific rationale, detailed formulation protocols, and essential characterization techniques for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Structural Lipids in LNPs

The performance of an LNP is dictated by its physicochemical properties, which are fine-tuned by the molar ratios and chemical nature of its lipid constituents.[1][6] While ionizable lipids are primarily responsible for nucleic acid encapsulation and endosomal release, the structural helper lipid, traditionally cholesterol, plays a multifaceted role:

-

Membrane Stabilization: Cholesterol inserts into the lipid bilayer, filling gaps between other lipid molecules to increase packing density and structural integrity.[4] This enhances particle stability during storage and circulation.[4][5]

-

Modulation of Fluidity: It regulates the fluidity and permeability of the lipid membrane, which is critical for both the encapsulation efficiency and the subsequent release kinetics of the payload within the target cell.[4][5][7]

-

Facilitation of Endosomal Escape: Cholesterol is implicated in membrane fusion events within the endosome. It is believed to stabilize high-curvature membrane structures that form during the fusion process between the LNP and the endosomal membrane, a key step for releasing the nucleic acid payload into the cytoplasm.[8][9][10]

Recent research has demonstrated that modifying or replacing cholesterol with structural analogues can significantly impact LNP morphology, delivery efficiency, and biodistribution.[1][5][11][12] These modifications present a promising avenue for optimizing LNP formulations for specific therapeutic applications.[1]

Cholest-5-ene-3-beta-yl Dihydrocinnamate (CDHC): A Novel Structural Lipid

Cholest-5-ene-3-beta-yl dihydrocinnamate (CDHC) is a cholesterol ester, where the 3-beta hydroxyl group of cholesterol is esterified with dihydrocinnamic acid. This modification introduces a bulky, hydrophobic dihydrocinnamate moiety, which is hypothesized to confer unique properties to the LNP formulation.

Chemical Structure:

-

Core: Cholest-5-ene-3-beta-yl (Cholesterol backbone)

-

Esterified Moiety: Dihydrocinnamate

Hypothesized Advantages of CDHC in LNP Formulations:

-

Enhanced Hydrophobicity and Packing: The addition of the dihydrocinnamate group increases the overall hydrophobicity and steric bulk compared to cholesterol. This may lead to altered lipid packing within the LNP, potentially increasing bilayer rigidity and stability. Optimized lipid compositions are known to improve the thermal stability of LNPs.[13]

-

Modulated Membrane Fusion: The unique shape and chemical nature of the dihydrocinnamate tail may alter the way the LNP interacts with the endosomal membrane. This could influence the formation of the inverted hexagonal (HII) phase, a transient lipid arrangement thought to be critical for membrane fusion and subsequent endosomal escape.[8][10]

-

Altered Biodistribution: Modifications to the cholesterol component have been shown to alter LNP tropism (the tendency to accumulate in specific organs).[1][5] The distinct chemical signature of CDHC could potentially change interactions with plasma proteins, like Apolipoprotein E (ApoE), which are known to mediate LNP uptake in the liver, thereby shifting biodistribution.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the formulation and characterization of CDHC-containing LNPs (CDHC-LNPs).

Preparation of Lipid Stock Solutions

Rationale: Preparing concentrated, individual lipid stocks in ethanol is crucial for accurate and reproducible formulations. Storing them as single-use aliquots at -20°C prevents degradation from repeated freeze-thaw cycles.[14]

Procedure:

-

Obtain high-purity lipids:

-

Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)

-

Phospholipid (e.g., DSPC)

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

Cholest-5-ene-3-beta-yl dihydrocinnamate (CDHC)

-

-

Individually dissolve each lipid in 100% molecular grade ethanol to a final concentration of 10-20 mg/mL. Gentle warming may be required for complete dissolution of some lipids.

-

Vortex each solution thoroughly to ensure homogeneity.

-

Prepare single-use aliquots in sterile, RNase-free microcentrifuge tubes.

-

Store aliquots at -20°C until use.

LNP Formulation via Microfluidic Mixing

Rationale: Microfluidic mixing provides rapid, controlled, and reproducible nanoprecipitation of lipids to form LNPs with uniform size distributions.[15][16] The process involves mixing a lipid-ethanol stream with an aqueous nucleic acid stream at a specific flow rate ratio (FRR) and total flow rate (TFR).

Caption: Workflow for CDHC-LNP formulation using microfluidics.

Procedure:

-

Prepare Lipid Mix (Organic Phase):

-

Equilibrate the required lipid stock aliquots (Ionizable, DSPC, CDHC, PEG-Lipid) to room temperature.

-

In a sterile, RNase-free tube, combine the lipids in the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:CDHC :PEG).

-

Add ethanol to reach the final desired total lipid concentration for mixing (e.g., 5-15 mg/mL).

-

-

Prepare Nucleic Acid Solution (Aqueous Phase):

-

Dilute the mRNA or siRNA stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with the negatively charged nucleic acid backbone.[16][17]

-

The concentration should be calculated based on the desired final N/P ratio (molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid), typically between 3 and 6.

-

-

Microfluidic Mixing:

-

Set up the microfluidic system (e.g., NanoAssemblr, TAMARA) according to the manufacturer's instructions.

-

Load the lipid mix into the 'organic' syringe and the nucleic acid solution into the 'aqueous' syringe.

-

Set the flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).

-

Set the total flow rate (TFR), for example, 2 mL/min for lab-scale production.

-

Initiate the mixing process and collect the resulting translucent LNP solution.

-

-

Purification and Concentration:

-

The collected formulation contains ethanol, which must be removed.

-

Purify the LNPs by dialyzing against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO).[2]

-

Alternatively, for larger volumes, use Tangential Flow Filtration (TFF) for purification and concentration.[18][19]

-

Sterile-filter the final LNP suspension through a 0.22 µm filter.

-

Store the final CDHC-LNP formulation at 4°C.

-

Quality Control and Characterization

A multi-parametric, orthogonal approach is essential for the reliable characterization of LNPs.[][21]

Physicochemical Characterization

Rationale: The size, polydispersity, and surface charge of LNPs are critical quality attributes (CQAs) that directly influence their in vivo stability, biodistribution, and cellular uptake.[][22]

| Parameter | Technique | Typical Benchmark Range | Significance |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS)[18][] | 70 - 120 nm | Influences cellular uptake mechanism and biodistribution. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[18][] | < 0.2 | Measures the homogeneity of the particle size distribution. |

| Zeta Potential | Electrophoretic Light Scattering (ELS)[] | Near-neutral at pH 7.4 | Indicates colloidal stability and surface charge. |

| Morphology | Cryogenic-Transmission Electron Microscopy (Cryo-TEM)[][23] | Spherical or faceted | Visual confirmation of particle structure and integrity. |

Payload Encapsulation and Lipid Composition

Rationale: Quantifying the amount of encapsulated nucleic acid is critical for determining dose and efficacy. Verifying the final lipid ratios ensures the formulation was prepared correctly.

| Parameter | Technique | Procedure Summary | Typical Benchmark |

| Encapsulation Efficiency (EE%) | RiboGreen Assay[15][] | Fluorescence of the dye increases upon binding to nucleic acid. Measure fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100). | > 90% |

| Lipid Composition & Purity | HPLC with Charged Aerosol Detector (HPLC-CAD) or LC-MS[18][19][24] | Chromatographic separation and quantification of individual lipid components. | Final molar ratio should match the intended formulation ratio (±5%). |

Encapsulation Efficiency Calculation: EE% = ( (Total RNA) - (Free RNA) ) / (Total RNA) * 100

Application Case Study: Comparative Analysis

To illustrate the potential impact of CDHC, we present a hypothetical comparative analysis between a standard cholesterol-based LNP (Chol-LNP) and a CDHC-LNP, both formulated with SM-102, DSPC, and a PEG-lipid at a 50:10:38.5:1.5 molar ratio to encapsulate luciferase mRNA.

Comparative Physicochemical Properties

| Formulation | Z-Average (d.nm) | PDI | Zeta Potential (mV) | EE% |

| Chol-LNP (Control) | 85.2 ± 2.1 | 0.11 ± 0.02 | -5.6 ± 1.5 | 94.5% |

| CDHC-LNP (Test) | 88.6 ± 2.5 | 0.13 ± 0.03 | -6.1 ± 1.8 | 95.2% |

Interpretation: The introduction of CDHC resulted in a slight increase in particle size and PDI, which is expected due to the larger molecular structure of CDHC. Both formulations achieved excellent encapsulation efficiency, indicating that CDHC effectively supports the LNP structure.

In Vitro Transfection Efficiency

Rationale: The ultimate goal of an LNP is to deliver its payload functionally. An in vitro transfection assay measures the amount of protein expressed from the delivered mRNA, serving as a surrogate for delivery efficiency.

Caption: Workflow for in vitro mRNA transfection and analysis.

Expected Outcome: Based on the hypothesis that the dihydrocinnamate moiety could enhance membrane fusion, it is plausible that CDHC-LNPs would exhibit higher luciferase expression compared to Chol-LNPs. Studies with other cholesterol derivatives have shown that such modifications can lead to significant increases in transfection efficiency, sometimes by enhancing endosomal escape.[2][5]

Conclusion and Future Directions

The substitution of cholesterol with Cholest-5-ene-3-beta-yl dihydrocinnamate (CDHC) represents a rational design strategy for the next generation of LNP formulations. The bulky, hydrophobic nature of the dihydrocinnamate group offers the potential to create more stable LNPs with modulated membrane interaction properties. The protocols outlined in this document provide a comprehensive framework for researchers to formulate, characterize, and evaluate CDHC-LNPs. Further studies should focus on in vivo biodistribution, efficacy, and safety profiles to fully elucidate the therapeutic potential of this novel structural lipid.

References

- Challenges in the Physical Characterization of Lipid Nanoparticles - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy. (2025, May 22). PNAS.

- LNP Critical Quality Attributes & Analytics. (n.d.). BOC Sciences.

- Analysis of Lipid Nanoparticles. (2023, June 1). LCGC International.

- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025, March 12). MDPI.

- LNP characterization guidelines: Size, PDI, Morphology. (n.d.). Inside Therapeutics.

- Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release. (2022, June 8). Langmuir.

- Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. (2022, May 23). Mitchell Lab.

- Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025, March 4). Curapath.

- Cholesterol Used As Excipients for Lipid Nanoparticles. (2023, October 20). Labinsights.

- RNA-LNP Formulation Protocol (SM-102). (2026, March 5). Inside Therapeutics.

- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). MDPI.

- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC. (2025, August 1). National Center for Biotechnology Information.

- Analytical Solutions for mRNA-LNP characterization. (n.d.). Agilent.

- LNP Analytical Methods. (n.d.). CPHI Online.

- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2026, January 16). ResearchGate.

- Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques. (2024, March 15). PubMed.

- Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection. (n.d.). Jove.

- Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative - PMC. (2025, November 12). National Center for Biotechnology Information.

- Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC. (2023, June 26). National Center for Biotechnology Information.

- Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. (2021, December 3). Avanti Research.

- Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery. (2020, December 3). bioRxiv.

- Research on mRNA Lipid Nanoparticle Thermal Stability. (2025, October 10). Patsnap Eureka.

- Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). MDPI.

- Cholesterol Analogs Modulate Lipid Nanoparticle Performance for mRNA Delivery after Lyophilization and Enable Ocular Disease Therapy. (2026, March 20). ResearchGate.

- The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. (n.d.). National Center for Biotechnology Information.

- Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025, June 20). MDPI.

- Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. (2024, July 5). OAE Publishing Inc..

- The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation. (2025, November 25). Atlantis Bioscience.

- Lipid-lowering and antioxidative activities of 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate in cholesterol-fed rats. (n.d.). ResearchGate.

- The cell membranes undergo biochemical and biophysical changes in response to hydroxycinnamic acid derivatives: ferulic acid and caffeic acid. (n.d.). OUCI.

- Hypolipidemic and antioxidant effects of hydroxycinnamic acids, quercetin, and cyanidin 3-glucoside in hypercholesterolemic erythrocytes (in vitro study) - PMC. (n.d.). National Center for Biotechnology Information.

- (3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. (n.d.). Scent.vn.

- Electrophoretic Light Scattering and Electrochemical Impedance Spectroscopy Studies of Lipid Bilayers Modified by Cinnamic Acid and Its Hydroxyl Derivatives. (2020, November 15). MDPI.

- Hydroxycinnamic acid derivatives: a potential class of natural compounds for the management of lipid metabolism and obesity - PMC. (2016, April 11). National Center for Biotechnology Information.

- Cholesteryl benzoate. (n.d.). Wikipedia.

- Cholesterol | Lipid Nanoparticles. (n.d.). Tocris Bioscience.

- The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice. (1989, December 1). MDPI.

- cholesterol (3b)-cholest-5-en-3-ol. (n.d.). The Good Scents Company.

- a) Cholest-5-en-3-ol (3β)-, 9-octadecenoate (compound 2, predicted). b) ... (n.d.). ResearchGate.

- Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab. (2025, July 28). IJN.

- In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA. (2022, July 17). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantisbioscience.com [atlantisbioscience.com]

- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. Cholesterol | : Tocris Bioscience [rndsystems.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. labinsights.nl [labinsights.nl]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]

- 14. RNA-LNP Formulation Protocol (SM-102) - Inside Therapeutics [insidetx.com]

- 15. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. blog.curapath.com [blog.curapath.com]

- 19. cphi-online.com [cphi-online.com]

- 21. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Analytical Solutions for mRNA-LNP characterization | 애질런트 [agilent.com]

Application Notes and Protocols: Synthesis of Cholest-5-ene-3-beta-yl Dihydrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of Cholest-5-ene-3-beta-yl dihydrocinnamate, a cholesterol-based ester with potential applications in drug delivery and materials science. Two robust synthetic pathways are presented: the Steglich esterification and a method involving an acid chloride intermediate. Detailed, step-by-step protocols are provided for each method, from starting materials to the purification and characterization of the final product. This guide is designed to equip researchers with the necessary information to successfully synthesize and validate this compound, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Cholesterol Esters

Cholesterol, an essential component of mammalian cell membranes, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological and physicochemical properties.[1] Esterification of the 3-beta-hydroxyl group of cholesterol with various carboxylic acids yields cholesteryl esters, a class of compounds with significant applications in drug delivery, liquid crystals, and as diagnostic markers.[2][3] The addition of a dihydrocinnamate moiety to the cholesterol backbone is anticipated to modulate its lipophilicity and self-assembly characteristics, making Cholest-5-ene-3-beta-yl dihydrocinnamate a compound of interest for the development of novel nanocarriers, such as liposomes and solid lipid nanoparticles.[4][5] The biocompatibility of cholesterol makes its derivatives attractive for creating delivery systems with enhanced stability and cellular uptake.[3]

Synthesis Pathways: A Comparative Overview

Two primary and reliable methods for the synthesis of Cholest-5-ene-3-beta-yl dihydrocinnamate are detailed below. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of the starting materials to acidic or basic conditions.

-

Pathway A: Steglich Esterification. This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[6][7] It is a mild and efficient method that proceeds under neutral conditions at room temperature, making it suitable for substrates that are sensitive to acid or heat.[8][9] The reaction is driven by the formation of a highly stable dicyclohexylurea (DCU) byproduct.[9]

-

Pathway B: Acid Chloride-Mediated Esterification. This two-step approach involves the initial conversion of dihydrocinnamic acid to its more reactive acid chloride derivative, dihydrocinnamoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acid chloride is then reacted with cholesterol to form the ester. This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive acid chloride intermediate.

Visualizing the Synthesis

Reaction Schematics

Caption: Overview of the two synthetic routes to Cholest-5-ene-3-beta-yl dihydrocinnamate.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Cholesterol | ≥99% | Sigma-Aldrich |

| Dihydrocinnamic acid | 99% | Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | TCI |

| Thionyl chloride (SOCl₂) | ≥99% | Merck |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |

| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich |

| n-Hexane | HPLC grade | VWR |

| Ethyl acetate | HPLC grade | VWR |

| Silica gel 60 (230-400 mesh) | For column chromatography | Merck |

| TLC plates (silica gel 60 F₂₅₄) | Merck |

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent allergen. Thionyl chloride and acid chlorides are corrosive and react violently with water.

Protocol A: Steglich Esterification

This protocol is adapted from the general procedure for Steglich esterification.[12]

Step 1: Reactant Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cholesterol (1.00 g, 2.59 mmol) and dihydrocinnamic acid (0.43 g, 2.85 mmol, 1.1 eq) in 30 mL of anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.032 g, 0.26 mmol, 0.1 eq) to the solution and stir until it dissolves.

Step 2: Coupling Reaction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (0.64 g, 3.11 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred cholesterol solution over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting materials (cholesterol and dihydrocinnamic acid) and the reaction mixture.

-

Develop the plate using a solvent system of n-hexane:ethyl acetate (9:1, v/v).

-

Visualize the spots using a UV lamp (for dihydrocinnamic acid) and by staining with a potassium permanganate solution or heating after dipping in a ceric ammonium molybdate solution. The product should have an Rf value intermediate between cholesterol and the less polar side.

Step 4: Work-up and Purification

-

Once the reaction is complete (as indicated by the consumption of cholesterol on TLC), filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 20 mL of 0.5 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of n-hexane:ethyl acetate (from 100:0 to 95:5) as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Cholest-5-ene-3-beta-yl dihydrocinnamate as a white solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as acetone/methanol.

Protocol B: Acid Chloride-Mediated Esterification

This protocol is a two-step process involving the synthesis of the acid chloride followed by esterification.

Step 1: Synthesis of Dihydrocinnamoyl Chloride

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add dihydrocinnamic acid (1.00 g, 6.66 mmol).

-

Add thionyl chloride (1.1 mL, 15.3 mmol, 2.3 eq) to the flask.

-

Heat the mixture gently to 50-60 °C and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude dihydrocinnamoyl chloride, a yellowish liquid, can be used in the next step without further purification.

Step 2: Esterification of Cholesterol

-

In a 100 mL round-bottom flask, dissolve cholesterol (2.58 g, 6.66 mmol) in 40 mL of anhydrous DCM.

-

Add anhydrous pyridine (0.64 mL, 7.99 mmol, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude dihydrocinnamoyl chloride from Step 1 in 10 mL of anhydrous DCM and add it dropwise to the cholesterol solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC as described in Protocol A.

Step 3: Work-up and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 30 mL of 1 M HCl (to remove pyridine), 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography and/or recrystallization as described in Protocol A.

Characterization of Cholest-5-ene-3-beta-yl Dihydrocinnamate

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

Cholesterol moiety: A multiplet around δ 5.3-5.4 ppm (olefinic proton at C6), a multiplet around δ 4.5-4.7 ppm (proton at C3, shifted downfield due to the ester linkage), and a series of multiplets and singlets between δ 0.6-2.5 ppm corresponding to the steroidal backbone and side chain protons. The characteristic singlets for the methyl groups at C18 and C19 are expected around δ 0.6-0.7 ppm and δ 1.0-1.1 ppm, respectively.

-

Dihydrocinnamate moiety: A multiplet around δ 7.1-7.3 ppm (aromatic protons), and two triplets around δ 2.9 ppm and δ 2.6 ppm corresponding to the two methylene groups of the dihydrocinnamoyl chain.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Ester carbonyl: A signal around δ 172-174 ppm.

-

Aromatic carbons: Signals between δ 126-141 ppm.

-

Cholesterol carbons: C5 and C6 olefinic carbons around δ 139-140 ppm and δ 122-123 ppm, respectively. The C3 carbon will be shifted downfield to around δ 74-75 ppm. The remaining steroidal carbons will appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy (KBr pellet or thin film):

-

A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[15][16]

-

The disappearance of the broad O-H stretching band from cholesterol (around 3200-3600 cm⁻¹).[15]

-

C-H stretching vibrations of the aliphatic and aromatic groups around 2850-3100 cm⁻¹.

-

C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, corresponding to the calculated molecular weight of C₃₆H₅₄O₂ (518.81 g/mol ).

-

Workflow Visualization

Caption: A generalized workflow from synthesis to characterization of the target compound.

Applications and Future Perspectives

Cholesteryl esters are integral to various biological processes and have found numerous applications in biotechnology and materials science. Cholest-5-ene-3-beta-yl dihydrocinnamate, as a novel derivative, holds promise in several areas:

-

Drug Delivery: The amphiphilic nature of this molecule makes it a suitable candidate for incorporation into lipid-based drug delivery systems like liposomes and nanoparticles.[3][5] It can enhance the stability of these carriers, modulate drug release profiles, and improve the encapsulation of hydrophobic drugs.[4]

-

Liquid Crystals: Cholesterol and its esters are well-known for forming liquid crystalline phases.[17][18] The specific structure of the dihydrocinnamate ester may lead to unique thermochromic or other liquid crystalline properties, making it a candidate for applications in sensors and display technologies.

-

Biomaterials: The biocompatibility of cholesterol suggests that its derivatives could be used in the development of novel biomaterials for tissue engineering and other biomedical applications.

Further research is warranted to fully elucidate the physicochemical properties and biological activity of Cholest-5-ene-3-beta-yl dihydrocinnamate.

References

- BenchChem. (n.d.). Application Notes: The Role of Cholesteryl Acetate in Advanced Drug Delivery Systems.

- Labarrere, J. A., Chipault, J. R., & Lundberg, W. O. (1958). Cholesteryl Esters of Long-Chain Fatty Acids. Infrared Spectra and Separation by Paper Chromatography. Analytical Chemistry, 30(9), 1467-1470.

- Open Access Pub. (n.d.). Cholesteryl Esters. Journal of New Developments in Chemistry.

- ACS Publications. (n.d.). Cholesteryl Esters of Long-Chain Fatty Acids.

- de la Mata, F. J., & Gomez, R. (2018).

- Butts, C. P., Jones, C. R., & Jones, J. R. (2021). A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. Chemistry and Physics of Lipids, 238, 105088.

- Royal Society of Chemistry. (2020). 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography.

- Atkinson, D. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.

- Olusanya, O., & Gcinumkhonto, L. (2021). Cholesterol in drug delivery systems.

- Barman, I., & Dingari, N. C. (2011). Quantitative analysis of cholesterol and cholesteryl esters in human atherosclerotic plaques using near-infrared Raman spectroscopy. Journal of Biomedical Optics, 16(4), 047003.

- Muskiet, F. A., & van der Molen, J. C. (1987). Profiling of plasma cholesterol ester and triglyceride fatty acids as their methyl esters by capillary gas chromatography, preceded by a rapid aminopropyl-silica column chromatographic separation of lipid classes.

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- Osonwa, U. E., & Onwukwe, C. S. (2021). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 26(15), 4485.

- Lee, D. S., & Lee, J. H. (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR)

- Organic Syntheses. (n.d.). 3.

- Powell, W. S. (1982). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Analytical Biochemistry, 121(1), 55-61.

- ResearchGate. (n.d.). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were....

- Chemistry Steps. (n.d.). Acid to Ester - Common Conditions.

- ResearchGate. (n.d.). Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)....

- Wikipedia. (n.d.).

- Hradec, J., & Menšík, P. (1968). Purification of the fatty acid present in carcinolipin.

- Hossain, M. A., & Islam, M. S. (2020). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Journal of Chemical Chemistry, 8(12).

- Chemistry Steps. (n.d.).

- Organic Syntheses. (n.d.).

- Hossain, M. A., & Islam, M. S. (2020). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. PMC.

- Khan, K. M., & Taha, M. (2021).

- Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride.

- ChemHelp ASAP. (2019, November 13).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Strategy used for the biological synthesis of cinnamoyl,....

- LIPID MAPS. (n.d.).

- Axelson, M., & Sjövall, J. (1995). Identification and quantitation of cholest-5-ene-3β,4β-diol in rat liver and human plasma. Journal of Lipid Research, 36(11), 2275-2281.

- University of California, San Diego. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.

- Ren, S., et al. (2014).

- Organic Chemistry Portal. (n.d.).

- ChemicalBook. (n.d.).

- NIST. (n.d.). Cholest-5-en-3-ol (3β)

- Abser, M. N., & Tuchagues, J. P. (2018).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Google Patents. (n.d.).

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Magritek. (n.d.). Cholesterol.

- Huscap. (n.d.). Synthesis of (2 beta,3 alpha,6-H-2(3))

- Shcherbina, N. S., et al. (2015). Effects of Liquid Crystal Systems Based on Cholesterol Esters on Skin Permeability. Pharmaceutical Chemistry Journal, 49, 407-410.

- Viñas, C., & Teixidor, F. (2021). Tuning the Liquid Crystallinity of Cholesteryl-o-Carborane Dyads: Synthesis, Structure, Photoluminescence, and Mesomorphic Properties. Molecules, 26(3), 693.

- Brooks, C. J. W., & Smith, A. G. (1974). The isolation of cholest-5-ene-3beta,26-diol from human brain. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 348(2), 189-197.

- ResearchGate. (n.d.). How we can prepare a hyaluronic acid (HA)–cholesterol conjugate via an esterification strategy, with sodium hyaluronic acid, cholesterol, DCC, DMAP?.

Sources

- 1. mdpi.com [mdpi.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. magritek.com [magritek.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. choe.cn [choe.cn]

- 18. lib.osau.edu.ua [lib.osau.edu.ua]

Application Notes & Protocols: Cholesteryl Dihydrocinnamate in Targeted Drug Delivery

Abstract

Cholesteryl esters, integral to cellular structure and transport, are emerging as powerful components in advanced drug delivery systems. This guide provides a comprehensive overview and detailed protocols for formulating targeted drug delivery vehicles using cholesteryl dihydrocinnamate. By leveraging its unique physicochemical properties, researchers can develop stable, biocompatible nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, and polymeric micelles. We will explore the causal relationships behind formulation choices, present step-by-step experimental workflows, and detail essential characterization techniques to ensure reproducible and effective outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic efficacy of novel and existing drug compounds.

Introduction: The Rationale for Cholesterol Derivatives in Nanomedicine

Targeted drug delivery aims to maximize the therapeutic efficacy of a drug while minimizing off-target side effects. An ideal nanocarrier should be biocompatible, biodegradable, stable in circulation, and capable of delivering its payload to a specific site of action. Cholesterol and its derivatives are exceptionally well-suited for this role. As essential components of animal cell membranes, they offer inherent biocompatibility and can be leveraged to create drug carriers that the body readily accepts.[1][2]

The introduction of cholesteryl moieties into a drug delivery system can significantly improve its biological properties and biodistribution.[1] These molecules can enhance stability, modulate drug release kinetics, and improve cellular internalization of therapeutic agents.[2][3] Cholesteryl dihydrocinnamate, a highly lipophilic ester of cholesterol, is particularly valuable as a core structural component in various nanoparticle formulations. Its properties allow it to act as a solid lipid matrix in nanoparticles or as a stabilizing agent in lipid bilayers, making it a versatile tool for encapsulating a wide range of therapeutic agents, from small hydrophobic molecules to larger biologics like siRNA.[4]

This guide details three primary formulation techniques utilizing cholesteryl dihydrocinnamate:

-

Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core, ideal for improving the bioavailability of poorly soluble drugs.[5]

-

Liposomes: Vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[6]

-

Polymeric Micelles: Self-assembling nanostructures formed from amphiphilic block copolymers, used to solubilize hydrophobic drugs.[7]

Physicochemical Profile: Cholesteryl Dihydrocinnamate

Understanding the fundamental properties of cholesteryl dihydrocinnamate is critical to designing effective drug delivery systems. Its significant hydrophobicity (high LogP) dictates its role within a nanoparticle, primarily serving as a core-forming material or a membrane-anchoring agent.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄O₂ | [8][9] |

| Molecular Weight | 518.8 g/mol | [8][9] |

| Melting Point | 111°C | [8] |

| LogP (Predicted) | 9.57 | [8] |

| Topological Polar Surface Area | 26.30 Ų | [10] |

| CAS Number | 14914-99-9 | [8] |

The solid nature of this molecule at body temperature and its high melting point are advantageous for creating stable SLNs with controlled release profiles.

Core Formulation Principles and Targeting Mechanisms

The inclusion of cholesteryl dihydrocinnamate is not merely as a bulk material but as a functional excipient that imparts specific, desirable characteristics to the nanocarrier.

Why Use Cholesteryl Dihydrocinnamate?

-

Enhanced Stability: The rigid, planar structure of the cholesterol backbone, when incorporated into lipid assemblies, reduces the fluidity of lipid chains. This "membrane condensing" effect increases the rigidity of liposomal bilayers and the stability of the SLN lipid matrix, preventing premature drug leakage.[2][11]

-

Controlled Drug Release: A more rigid and ordered lipid matrix slows the diffusion of the encapsulated drug from the nanoparticle core, enabling sustained-release profiles.[2][12]

-

Inherent Biocompatibility: As a cholesterol derivative, it is generally well-tolerated and biodegradable.[2]

-

Facilitated Cellular Uptake: Many cancer cells and rapidly proliferating cells overexpress low-density lipoprotein (LDL) receptors to meet their high cholesterol demand.[4] Nanoparticles rich in cholesterol or its esters can be recognized by these receptors, leading to enhanced cellular uptake in target tissues—a form of biomimetic, passive targeting.[4]